3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one
Description
3-Benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a methyl group at position 4, and a 2-(4-methylpiperazino)-2-oxoethoxy substituent at position 7 of the chromen-2-one core. Coumarins are renowned for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities . The structural complexity of this compound arises from the integration of a piperazine moiety, which is known to enhance bioavailability and modulate receptor interactions .
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-benzyl-4-methyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C24H26N2O4/c1-17-20-9-8-19(29-16-23(27)26-12-10-25(2)11-13-26)15-22(20)30-24(28)21(17)14-18-6-4-3-5-7-18/h3-9,15H,10-14,16H2,1-2H3 |
InChI Key |
WZTHOTWQBPBNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 2-(4-methylpiperazino)-2-oxoethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazino moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazino derivatives.
Scientific Research Applications
3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
*Inference based on piperazine’s role in enhancing blood-brain barrier permeability .
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., dinitroazetidine in : m.p. 65.3–67.0°C) exhibit lower melting points compared to simpler analogs (e.g., 4g in : solid at room temperature) .
- Solubility : Piperazine-containing compounds (e.g., target compound, 4g) demonstrate improved solubility in polar solvents (e.g., DMSO), as evidenced by NMR data in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
